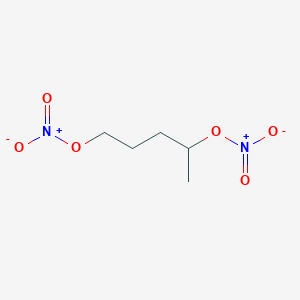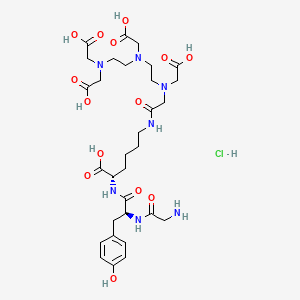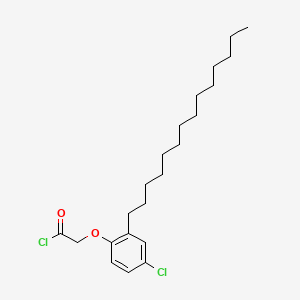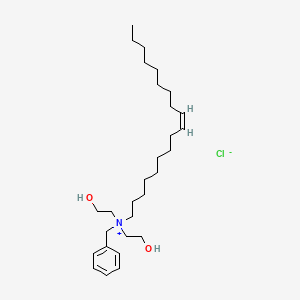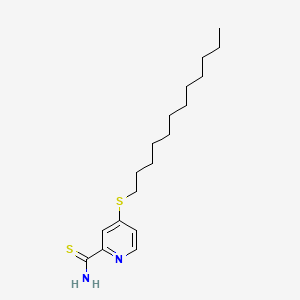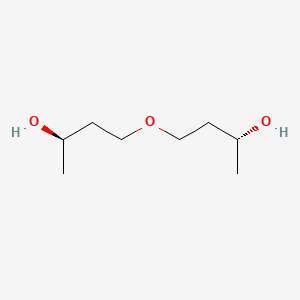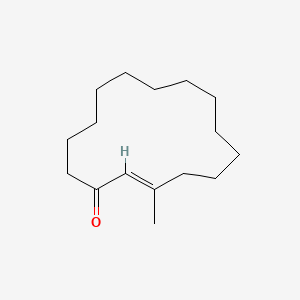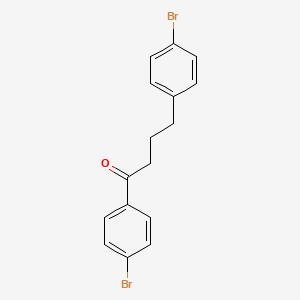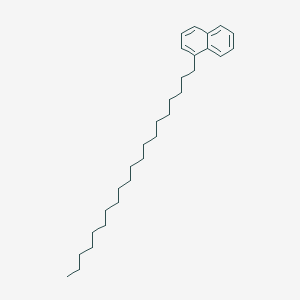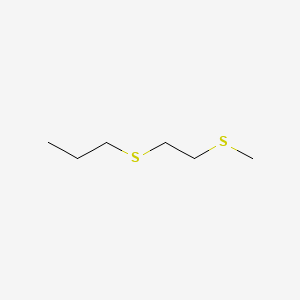
2,5-Dithiaoctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dithiaoctane is an organic compound with the molecular formula C6H14S2. It is a member of the class of disulfides, which are characterized by the presence of two sulfur atoms connected by a single bond. This compound is also known as dipropyl disulfide and is commonly found in various natural sources, including garlic and onions. It has a distinct odor and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dithiaoctane can be synthesized through several methods. One common method involves the reaction of propyl mercaptan with sulfur dichloride. The reaction typically occurs under controlled conditions, with the temperature maintained at around 50°C. The reaction can be represented as follows:
2C3H7SH+S2Cl2→C6H14S2+2HCl
Industrial Production Methods: In industrial settings, this compound is produced through the oxidation of propyl mercaptan using hydrogen peroxide. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in the presence of a catalyst, such as sodium tungstate, to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dithiaoctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: In the presence of halogens, this compound can undergo substitution reactions to form halogenated derivatives.
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Halogenated derivatives
Scientific Research Applications
2,5-Dithiaoctane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studies have shown that this compound exhibits antimicrobial properties, making it useful in the development of antibacterial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used as a flavoring agent in the food industry and as an additive in the production of rubber and plastics.
Mechanism of Action
2,5-Dithiaoctane can be compared with other similar compounds, such as 2,3-dithiabutane and 3,4-dithiahexane. These compounds share similar structural features but differ in the length of their carbon chains and the position of the sulfur atoms. The unique structure of this compound gives it distinct chemical properties and reactivity, making it suitable for specific applications.
Comparison with Similar Compounds
- 2,3-Dithiabutane
- 3,4-Dithiahexane
- 4,5-Dithiaoctane
Properties
CAS No. |
76229-76-0 |
|---|---|
Molecular Formula |
C6H14S2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
1-(2-methylsulfanylethylsulfanyl)propane |
InChI |
InChI=1S/C6H14S2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3 |
InChI Key |
OHRWCMYXRYQDQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


